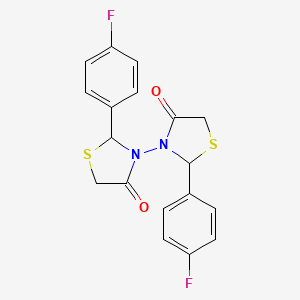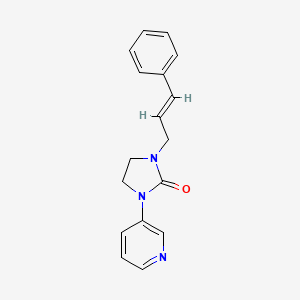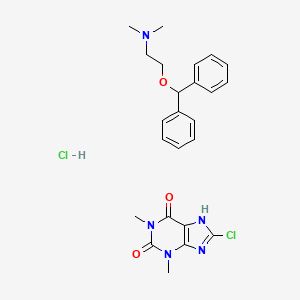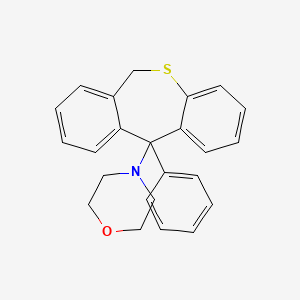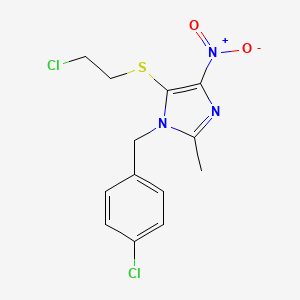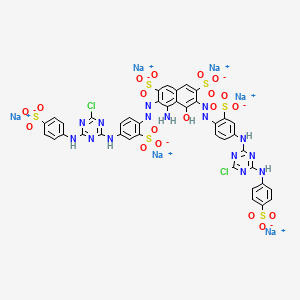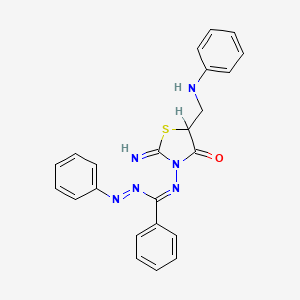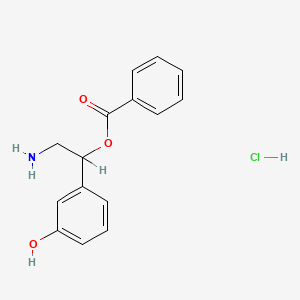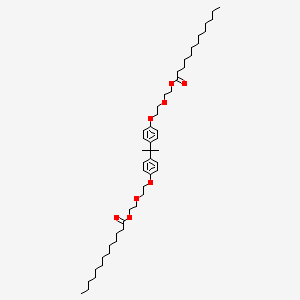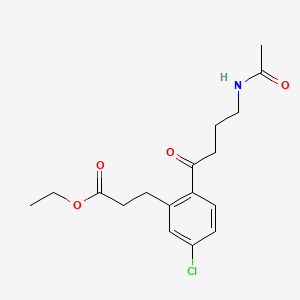
Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique chemical structure, which includes an ethyl ester group, an acetylamino group, and a chlorobenzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate typically involves multi-step organic reactions. One common method includes the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, followed by further chemical modifications . The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as crystallization and chromatography is essential to achieve the required quality standards for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antidyslipidemic agent.
Pharmaceuticals: The compound is studied for its bioactivity and potential therapeutic effects in treating various diseases.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(4-(acetylamino)phenoxy)-2-methylpropanoate: This compound is a bioisoster of clofibrate and has similar applications in medicinal chemistry.
Clofibrate: A well-known lipid-lowering agent used in the treatment of dyslipidemia.
Uniqueness
Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
122199-02-4 |
|---|---|
Molekularformel |
C17H22ClNO4 |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
ethyl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate |
InChI |
InChI=1S/C17H22ClNO4/c1-3-23-17(22)9-6-13-11-14(18)7-8-15(13)16(21)5-4-10-19-12(2)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
KLHGVVMGPFOGGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


